molecular formula C17H13NO3S2 B11696705 (5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11696705
M. Wt: 343.4 g/mol
InChI Key: LQAZGKJISJIIOU-GDNBJRDFSA-N
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Description

(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

  • **Oxidation

Properties

Molecular Formula

C17H13NO3S2

Molecular Weight

343.4 g/mol

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13NO3S2/c1-21-14-4-2-3-11(9-14)10-15-16(20)18(17(22)23-15)12-5-7-13(19)8-6-12/h2-10,19H,1H3/b15-10-

InChI Key

LQAZGKJISJIIOU-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O

Origin of Product

United States

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